REACTION_CXSMILES
|
[NH:1]([C:5]1[CH:10]=[CH:9][C:8](C)=[C:7]([NH2:12])[CH:6]=1)[C:2](C)=[O:3].[NH2:13]C1C=CC=CC=1OC>>[NH2:12][C:7]1[CH:6]=[C:5]([NH:1][C:2]([NH2:13])=[O:3])[CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(C(=O)C)C1=CC(=C(C=C1)C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=CC1)NC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |